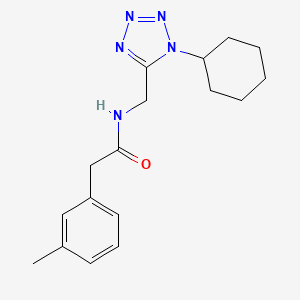

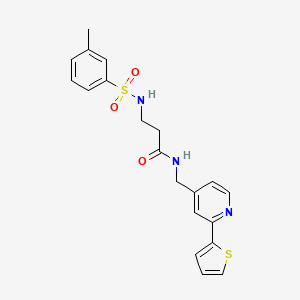

![molecular formula C11H20N2O2 B2459247 6-(Boc-amino)-1-azaspiro[3.3]heptane CAS No. 1638767-68-6](/img/structure/B2459247.png)

6-(Boc-amino)-1-azaspiro[3.3]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-(Boc-amino)-1-azaspiro[3.3]heptane” is a chemical compound with the IUPAC name: tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate . It is a type of spirocyclic compound, which is a part of a series of advanced angular [3.3]heptanes .

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been reported . The four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . Another study reported the synthesis of 2,6-Disubstituted spiro[3.3]heptanes to investigate and develop synthetic methods for preparation of these compounds .Molecular Structure Analysis

The molecular structure of “6-(Boc-amino)-1-azaspiro[3.3]heptane” is represented by the SMILES string:NC1C2 (CN (C (OC (C) (C)C)=O)C2)OC1 . The molecular weight of the compound is 214.26 . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-(Boc-amino)-1-azaspiro[3.3]heptane” include the ring closure of 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . The synthesized compounds are analogues of the natural compounds (ornitine and GABA, respectively) which play important roles in biological processes .科学的研究の応用

Synthesis of Sterically Constrained Amino Acids

The compound “6-(Boc-amino)-1-azaspiro[3.3]heptane” has been used in the synthesis of 2-azaspiro[3.3]heptane-derived amino acids . These novel amino acids have been added to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design .

Analogues of Natural Compounds

The synthesized compounds, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, are analogues of the natural compounds ornithine and GABA, respectively . This demonstrates the use of the 2-azaspiro[3.3]heptane scaffold in constructing functionalized sterically constrained amino acids .

Drug Design

Sterically constrained amino acids, such as those derived from “6-(Boc-amino)-1-azaspiro[3.3]heptane”, are popular for the design of peptidomimetic drugs . The principles of such design have been formulated long ago and have been intensively used since then .

Saturated Benzene Bioisostere

The spiro[3.3]heptane core, with non-coplanar exit vectors, has been shown to be a saturated benzene bioisostere . This scaffold was incorporated into various drugs, demonstrating its versatility .

Anticancer Drug Modification

The spiro[3.3]heptane scaffold was incorporated into the anticancer drug sonidegib, replacing the meta-benzene . This modification resulted in a patent-free saturated analog that showed high potency in biological assays .

Anesthetic Drug Modification

The spiro[3.3]heptane scaffold was also incorporated into the anesthetic drug benzocaine, replacing the para-benzene . This resulted in a patent-free saturated analog that retained the drug’s anesthetic properties .

Safety and Hazards

将来の方向性

The synthesized compounds, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, are analogues of the natural compounds (ornitine and GABA, respectively) which play important roles in biological processes. Therefore, they can be advantageously used in medicinal chemistry and drug design . This suggests potential future directions in the field of drug discovery and development.

特性

IUPAC Name |

tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMQBXQOCRBMDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(C1)CCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801146926 |

Source

|

| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Boc-amino)-1-azaspiro[3.3]heptane | |

CAS RN |

1638767-68-6 |

Source

|

| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

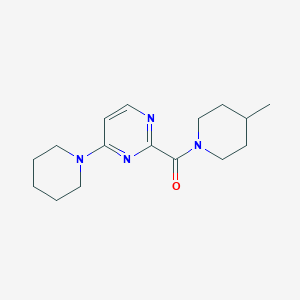

![N-(3-(dimethylamino)propyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2459166.png)

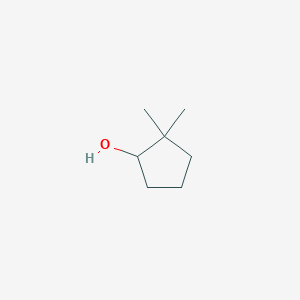

![[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2459168.png)

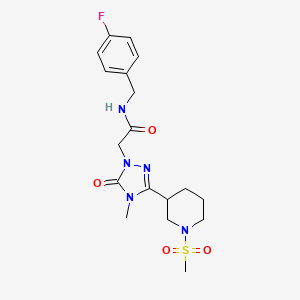

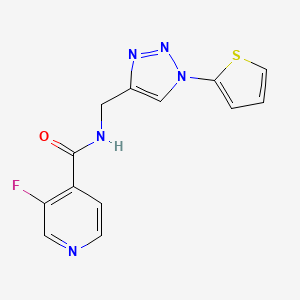

![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2459173.png)

![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2459175.png)

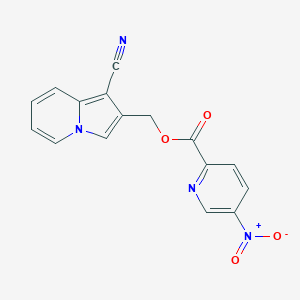

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2459180.png)

![6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2459182.png)

![N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/no-structure.png)